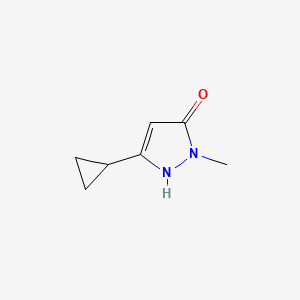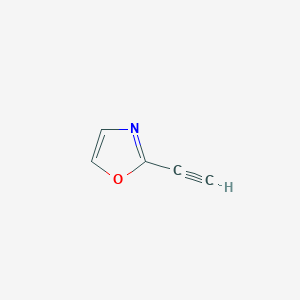
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rhodium-Catalyzed Chemodivergent Annulations
Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides have been realized via C-H activation, where sulfoxonium ylide acts as a carbene precursor under acid-controlled conditions, promoting chemodivergent cyclizations (Xu et al., 2018).
Antibacterial Applications
A study on 3-Methoxybenzamide derivatives demonstrated the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ with improved pharmaceutical properties, indicating potential for antibacterial applications (Haydon et al., 2010).
Synthesis and Optical Properties
The synthesis, crystal growth, and characterization of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide were conducted, revealing its structural, optical, thermal, and biological properties, with findings indicating potential for NLO applications (Prabukanthan et al., 2020).
Antioxidant Properties and Distribution in Emulsions
The antioxidant activity and distribution of a cyanothiophene-based compound, closely related to the given chemical, in olive oil-in-water emulsions were studied, suggesting potential applications in lipid protection (Losada-Barreiro et al., 2020).
Mecanismo De Acción
Target of Action
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide is a synthetic thiophene derivative . Thiophene derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
It is known that thiophene derivatives can exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-11-5-3-2-4-10(11)12(16)15-13-9(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODACPRUFHCIAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B2602737.png)
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2602738.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2602739.png)
![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)


![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)

![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)
